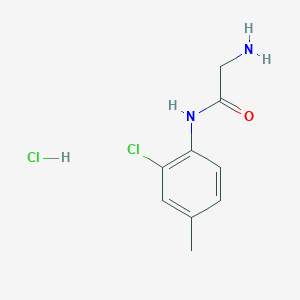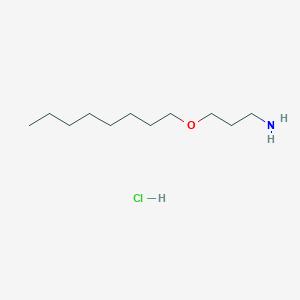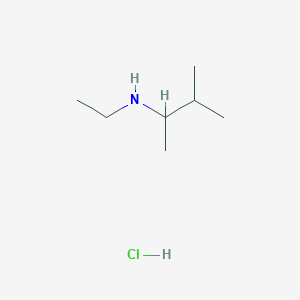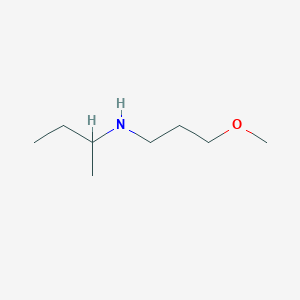
(Butan-2-yl)(3-methoxypropyl)amine
Vue d'ensemble
Description
“(Butan-2-yl)(3-methoxypropyl)amine” is a synthetic compound with the CAS No. 1038237-96-5 . It has a molecular weight of 145.24 and a molecular formula of C8H19NO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a butan-2-yl group and a 3-methoxypropyl group attached to an amine (NH2) group .
Applications De Recherche Scientifique
Biocatalytic Applications
- Biocatalytic Reductive Amination for Short Chiral Amines: Amine dehydrogenases (AmDHs) have been utilized for the efficient synthesis of short-chain chiral amines, including hydroxylated or unfunctionalized small 2-aminoalkanes. This approach offers an alternative to transaminases for producing compounds like (S)-1-methoxypropan-2-amine and (S)-3-aminobutan-1-ol, achieving high conversions and enantioselectivities without protein engineering (Ducrot et al., 2021).
Synthetic Chemistry Innovations
- Ionic Liquid for CO2 Capture: A task-specific ionic liquid created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide efficiently captures CO2 by forming a reversible carbamate salt. This ionic liquid demonstrates comparable efficiency to commercial amine sequestering agents and offers a recyclable, nonvolatile alternative for CO2 capture (Bates et al., 2002).
- Versatile Synthesis of 2-Alkyl-4-Aminopyridines: A two-step synthesis process has been developed for 2-alkyl-4-aminopyridines from cis-1-methoxy-1-buten-3-yne. This method involves acylation followed by amination and cyclization in ammonia, yielding substituted pyridines efficiently (Hegde et al., 2001).
Propriétés
IUPAC Name |
N-(3-methoxypropyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(2)9-6-5-7-10-3/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVROLHUWCJTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1519499.png)
![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)
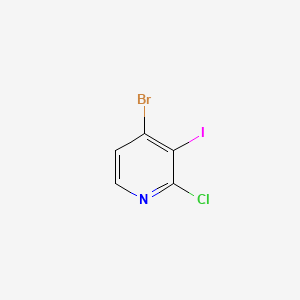
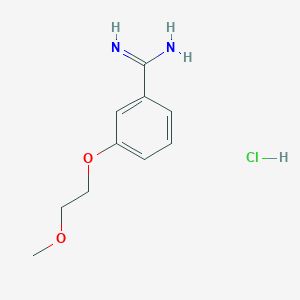

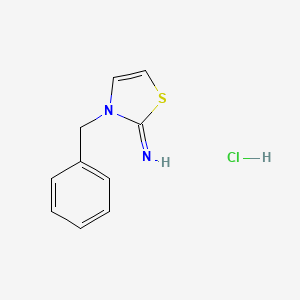
![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)
![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

